molecular formula C18H19N7OS B6453350 6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine CAS No. 2549016-57-9

6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine

Cat. No.: B6453350
CAS No.: 2549016-57-9
M. Wt: 381.5 g/mol
InChI Key: ZDMXIOKKINGRHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine is a complex organic compound that features a purine base linked to a benzothiazole moiety through a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like ethanol or toluene and catalysts such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation can be employed to reduce reaction times and increase yields . Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions are common, especially involving the purine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-1,3-benzothiazole-2-amine: Shares the benzothiazole core but lacks the purine and piperazine components.

    9-methyl-9H-purine: Contains the purine base but does not have the benzothiazole and piperazine moieties.

Uniqueness

6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine is unique due to its combined structural features, which confer distinct chemical and biological properties. The presence of both benzothiazole and purine moieties linked through a piperazine ring allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

5-methoxy-2-[4-(9-methylpurin-6-yl)piperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7OS/c1-23-11-21-15-16(23)19-10-20-17(15)24-5-7-25(8-6-24)18-22-13-9-12(26-2)3-4-14(13)27-18/h3-4,9-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMXIOKKINGRHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC5=C(S4)C=CC(=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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